3-(4-chlorophenyl)-5-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole
Description
This compound belongs to the 1,2,4-oxadiazole class, characterized by a central oxadiazole ring substituted at the 3rd position with a para-chlorophenyl group and at the 5th position with a 4-methoxybenzyl moiety. It has been studied extensively as a Sirtuin 2 (Sirt2) inhibitor, with demonstrated activity against leukemia cell lines . Key structural features for its bioactivity include the para-substituted aromatic ring at position 3 and a flexible alkyl/arylalkyl substituent at position 5, which facilitate interactions with enzymatic targets .
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-20-14-8-2-11(3-9-14)10-15-18-16(19-21-15)12-4-6-13(17)7-5-12/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGFUPOBDCEIOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC(=NO2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-5-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzohydrazide with 4-methoxybenzaldehyde in the presence of an oxidizing agent to form the desired oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-5-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research has indicated that oxadiazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to 3-(4-chlorophenyl)-5-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole can effectively inhibit the growth of various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
1.2 Anticancer Properties
The compound has also been investigated for its potential anticancer effects. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. Notably, derivatives of oxadiazole have been linked to the inhibition of tumor growth in several cancer models .
1.3 Anti-inflammatory Effects
Recent findings suggest that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory cytokine production and reduce edema in animal models, making it a candidate for further development as an anti-inflammatory agent .
Material Science Applications
2.1 Organic Electronics
The compound's unique electronic properties make it suitable for applications in organic electronics. Its ability to act as a semiconductor can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of oxadiazole into polymer matrices has shown promise in enhancing the efficiency and stability of these devices .
2.2 Photovoltaic Devices
Studies have explored the use of oxadiazole derivatives as electron transport materials in solar cells. The incorporation of this compound into photovoltaic systems has been linked to improved charge mobility and overall device performance .
Case Studies
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-5-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Anticancer Activity
Table 1: Cytotoxic Activity of Selected 1,2,4-Oxadiazole Derivatives
*GP = Growth Percent at 10^-5 M dose.
Key Findings :
- The target compound exhibits moderate Sirt2 inhibition (IC50 = 10 µM), outperformed by its haloalkyl derivative (21b, IC50 = 1.5 µM) .
- 1,3,4-Oxadiazole derivatives (e.g., Ahsan et al.) show superior cytotoxic activity in solid tumors, likely due to enhanced membrane permeability from the 1,3,4-oxadiazole scaffold .
- Alkylation at the 5th position (e.g., compound 109 in ) significantly enhances apoptosis induction, suggesting that lipophilic chains improve bioavailability .
Anti-inflammatory and Analgesic Activity
Table 2: Anti-inflammatory Activity of Oxadiazole Derivatives
Key Findings :
- The target compound lacks reported anti-inflammatory activity, whereas propanone-linked oxadiazoles () show efficacy comparable to indomethacin. This suggests that ketone functionalities enhance COX inhibition .
Structural Analogues with Modified Aromatic Substituents
Table 3: Impact of Substituent Variation on Bioactivity
Critical Analysis of Structure-Activity Relationships (SAR)
- Para-Substituted Aromatic Rings : The 4-chlorophenyl group at position 3 is critical for Sirt2 inhibition, as electron-withdrawing groups enhance enzyme binding .
- Flexibility at Position 5 : Alkyl or benzyl groups (e.g., 4-methoxybenzyl) improve pharmacokinetics by balancing lipophilicity and solubility .
- Oxadiazole Isomerism : 1,2,4-Oxadiazoles generally show stronger enzyme inhibition than 1,3,4-oxadiazoles due to better conformational stability .
Biological Activity
3-(4-chlorophenyl)-5-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole is a compound belonging to the oxadiazole class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological potentials based on recent research findings.
- IUPAC Name : this compound
- Molecular Formula : CHClNO
- Molecular Weight : 285.75 g/mol
- CAS Number : 24097-20-9
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy. The compound has shown promising results against various cancer cell lines:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | Induction of apoptosis via p53 activation |
| A549 (Lung Cancer) | 0.12–2.78 | Inhibition of cell proliferation |
| U-937 (Leukemia) | Not specified | Cytotoxic activity |
Case Studies
-
Study on MCF-7 Cells :
- The compound demonstrated significant cytotoxicity with an IC value comparable to Tamoxifen, a standard breast cancer treatment. Western blot analysis indicated increased expression of apoptotic markers such as p53 and caspase-3, suggesting that the compound induces apoptosis in a dose-dependent manner .
- Evaluation Against Leukemia Cells :
Other Pharmacological Activities
The oxadiazole scaffold is associated with several other pharmacological activities, including:
- Anti-inflammatory : Compounds within this class have been noted for their ability to inhibit inflammatory pathways.
- Anticonvulsant : Some derivatives show promise in reducing seizure activity in animal models .
- Antiviral : Certain oxadiazoles have demonstrated activity against viral infections by inhibiting viral replication mechanisms.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-(4-chlorophenyl)-5-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The compound is synthesized via cyclocondensation of amidoxime precursors (e.g., 4-chlorophenylamidoxime) with activated carboxylic acid derivatives (e.g., 4-methoxyphenylacetic acid chloride). Key conditions include refluxing in anhydrous ethanol or toluene (80–100°C, 12–24 hours) with a dehydrating agent (e.g., POCl₃) to facilitate oxadiazole ring formation. Yield optimization (60–75%) requires strict moisture exclusion and purification via silica gel chromatography (ethyl acetate/hexane, 3:7 ratio) .
Q. How can spectroscopic techniques confirm the structure and purity of this oxadiazole derivative?
- Methodological Answer :
- ¹H NMR : Peaks at δ 7.4–7.6 ppm (doublet, 4-chlorophenyl), δ 3.8 ppm (singlet, OCH₃), δ 4.3 ppm (singlet, CH₂ bridge).
- IR : C=N stretching at 1600–1650 cm⁻¹ (oxadiazole ring).
- HRMS : Molecular ion [M+H]⁺ at m/z 345.0745 (calculated).
- Purity validation via HPLC (C18 column, 254 nm, ≥98% purity) .
Q. What in vitro biological screening approaches evaluate its antimicrobial and anticancer potential?
- Methodological Answer :
- Antimicrobial : Broth microdilution (CLSI guidelines) against S. aureus (Gram-positive) and E. coli (Gram-negative), with MIC values determined at 24 hours.
- Anticancer : MTT assay on MCF-7 (breast cancer) and HeLa (cervical cancer) cells, calculating IC₅₀ after 48-hour exposure. Include positive controls (e.g., doxorubicin) and statistical validation (ANOVA, p < 0.05) .
Q. How can researchers assess hydrolytic stability under physiological conditions (pH 7.4, 37°C)?
- Methodological Answer : Incubate in phosphate buffer (pH 7.4) at 37°C for 72 hours. Monitor degradation via HPLC at intervals (0, 24, 48, 72h). Calculate degradation kinetics (first-order, t₁/₂). Compare with analogs to identify vulnerable sites (e.g., oxadiazole ring susceptibility to hydrolysis) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., bacterial strain differences, cell line specificity). Mitigate by:
- Standardizing protocols (CLSI/MTS assay guidelines).
- Re-testing with HPLC-purified compound (≥99%).
- Performing cytotoxicity assays on non-cancerous cells (e.g., HEK293) to distinguish selective toxicity .
Q. How do molecular docking studies predict target specificity for enzyme inhibition?
- Methodological Answer : Using AutoDock Vina, dock the compound into active sites (e.g., EGFR kinase, PDB ID: 1M17). Key interactions:
- π-π stacking between 4-chlorophenyl and hydrophobic pockets.
- Hydrogen bonding between oxadiazole N and catalytic residues (e.g., Asp831). Validate with enzymatic IC₅₀ assays correlating docking scores (ΔG < -8 kcal/mol) .
Q. What structure-activity relationship (SAR) insights guide derivative design for metabolic stability?
- Methodological Answer :
- Electron-withdrawing groups : 4-Cl enhances target affinity but reduces metabolic stability.
- Fluorinated substituents : Introduce CF₃ at the methoxyphenyl ring to improve oxidative stability.
- Linker modification : Replace CH₂ with carbonyl to reduce CYP450 metabolism (confirmed via liver microsomal assays) .
Q. How can computational and experimental methods synergize to optimize pharmacokinetics?
- Methodological Answer :
- In silico ADMET : Predict logP (SwissADME) and optimize to 2.8 via hydroxylation for solubility.
- Plasma protein binding : Use equilibrium dialysis to assess free drug levels.
- In vivo validation : Rodent PK studies (IV/PO) with LC-MS/MS quantification of plasma half-life (t₁/₂) and bioavailability (F%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
